2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate . Breaking down the nomenclature:
- 2-Thiophen-2-ylethyl : Indicates a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position, attached to an ethyl group.
- (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate : Describes an α,β-unsaturated ester with a cyano group at position 2, a 3,4-dihydroxyphenyl group at position 3, and an (E)-configuration at the double bond.
The structural backbone consists of three key moieties:
- Thiophene-ethyl ester : The thiophene ring contributes aromaticity, while the ethyl ester group enhances solubility and reactivity.
- α,β-unsaturated cyanoacrylate : The conjugated double bond between C2 and C3, coupled with the electron-withdrawing cyano group (-C≡N), creates a polarized system amenable to nucleophilic attacks.
- 3,4-Dihydroxyphenyl group : This catechol derivative introduces hydrogen-bonding capabilities and redox activity.
The (E)-configuration (from the German entgegen, meaning "opposite") specifies that the higher-priority groups—the cyano and 3,4-dihydroxyphenyl substituents—are on opposite sides of the double bond. This geometry influences intermolecular interactions and biological activity.
Common Synonyms and Database Identifiers
This compound is cataloged under multiple synonyms and identifiers across chemical databases:
| Synonym/Identifier | Source |
|---|---|
| 2-TEDC | PubChem, BindingDB |
| CHEMBL37081 | ChEMBL |
| 132465-10-2 | CAS Registry |
| CID 6069552 | PubChem |
| BDBM50011938 | BindingDB |
The PubChem CID 6069552 entry provides structural data, computed properties, and links to patents, while CHEMBL37081 in the ChEMBL database highlights its relevance in drug discovery, with recorded IC₅₀ values in biological assays. Additional identifiers include the Nikkaji numbers (J377.786C, J432.803E) and proprietary codes like HY-101051 and AKOS015911005.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₃NO₄S reflects the compound’s composition:
- 16 Carbon atoms : Distributed across the thiophene ring (5 C), ethyl ester (2 C), cyanoacrylate backbone (3 C), and catechol group (6 C).
- **13
Properties
IUPAC Name |
2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGLTUBCAGZLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927701 | |
| Record name | 2-(Thiophen-2-yl)ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132465-10-2 | |
| Record name | 2-(Thiophen-2-yl)ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Claisen-Schmidt Condensation
Core Reaction Mechanism
The Claisen-Schmidt condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For this target molecule, the reaction involves:
- 3,4-Dihydroxybenzaldehyde as the aromatic aldehyde.
- Ethyl 2-cyanoacetate or its derivatives as the active methylene component.
The base-catalyzed condensation proceeds via enolate formation, followed by dehydration to yield the (E)-configured propenoate intermediate. For example, sodium ethoxide in ethanol facilitates this step at reflux (78–80°C), achieving >95% conversion.
Thiophene Esterification
The thiophen-2-ylethyl ester group is introduced via ester interchange or direct esterification :
- 2-Thiophen-2-ylethanol is reacted with the pre-formed acrylate intermediate under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP).
- Microwave-assisted esterification reduces reaction times from hours to minutes. A study using 150 W irradiation for 15 min achieved 89% yield with minimal side products.
Table 1: Representative Claisen-Schmidt Conditions
Alternative Routes via Enaminone Intermediates
Enaminone Formation
Enaminones serve as versatile precursors for heterocyclic systems. For this compound:
Catalytic Enhancements
- Palladium-catalyzed coupling : A patent (WO2012011125A1) describes using Pd(OAc)₂/Xantphos to couple thiophene derivatives with acrylate intermediates, though yields remain moderate (68–72%).
- Ionic liquid solvents : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improves reaction homogeneity, boosting yields to 91% at 100°C.
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Stereochemical Control
The (E)-configuration of the propenoate is critical for bioactivity. Strategies include:
Protecting Group Management
The 3,4-dihydroxyphenyl group necessitates protection (e.g., acetyl or benzyl) during esterification to prevent oxidation. Deprotection with K₂CO₃/MeOH restores the catechol moiety.
Table 2: Protection/Deprotection Strategies
| Protecting Group | Reagent | Deprotection Conditions | Yield |
|---|---|---|---|
| Acetyl | Ac₂O, Pyridine | K₂CO₃, MeOH, rt | 88% |
| Benzyl | BnBr, K₂CO₃ | H₂, Pd/C, EtOH | 85% |
Industrial-Scale Production
Continuous Flow Systems
Green Chemistry Approaches
Chemical Reactions Analysis
2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular oxidative stress and inflammation pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its anti-cancer, anti-microbial, and anti-psychotic activities.
Industry: It is used in the development of corrosion inhibitors and metal complexing agents.
Mechanism of Action
The mechanism of action of 2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anti-cancer activity is linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of α,β-unsaturated carbonyl derivatives, which are often studied for their electrophilic reactivity and enzyme-inhibitory properties. Below is a comparative analysis with two key analogs:
(E)-Ethyl 2-Cyano-3-(2,4-Dimethoxyphenyl)Prop-2-Enoate
- Substituents: R1: 2,4-Dimethoxyphenyl (electron-donating methoxy groups) R2: Ethyl ester R3: Cyano (-CN)
- Molecular Weight: 261.28 g/mol (estimated from C14H15NO4)
- Key Features: Methoxy groups enhance lipophilicity but eliminate hydrogen-bonding capacity compared to catechol. Synthesized via microwave-assisted condensation, improving reaction efficiency .
Caffeic Acid Phenethyl Ester (CAPE)
- Substituents: R1: 3,4-Dihydroxyphenyl (catechol) R2: Phenethyl ester R3: No cyano group; prop-2-enoate directly linked to the ester.
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol .
- Key Features: Natural derivative with well-documented antioxidant and anti-inflammatory activity. Absence of cyano group reduces electrophilicity, limiting covalent interactions with enzyme active sites. Phenethyl ester enhances membrane permeability compared to smaller esters.
Key Observations:
Hydrogen Bonding : The catechol group in the target compound and CAPE enables hydrogen bonding with enzymes, unlike the methoxy-substituted analog, which relies on hydrophobic interactions.
Ester Group Impact : The thiophene-ethyl ester in the target compound may improve lipid solubility and cellular uptake relative to ethyl or phenethyl esters, depending on the biological milieu.
Biological Activity
2-Thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, often referred to as TEDC, is a synthetic organic compound notable for its complex structure featuring a thiophene ring, a cyano group, and a dihydroxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of lipoxygenases (LOXs), which are key enzymes in the inflammatory response.
Chemical Structure and Properties
The molecular formula of TEDC is with a molecular weight of approximately 315.34 g/mol. The compound's unique combination of functional groups contributes to its biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₄S |
| Molecular Weight | 315.34 g/mol |
| Lipophilicity | High |
| Log P (octanol-water) | 2.45 to 3.64 |
Lipoxygenase Inhibition
TEDC has been identified as a potent inhibitor of lipoxygenases (5-, 12-, and 15-LOX) which are involved in the metabolism of arachidonic acid, leading to the formation of inflammatory mediators. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
- Mechanism of Action : TEDC competes with arachidonic acid for binding to the active site of LOXs, thereby reducing the production of leukotrienes and other pro-inflammatory cytokines.
- Therapeutic Implications : Due to its inhibitory effects on LOXs, TEDC may be explored for developing anti-inflammatory drugs.
Anticancer Activity
Research has indicated that compounds structurally related to TEDC exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549), colon cancer (HT-29), and glioma (C6).
- Case Study : A study on thieno-1,3-thiazin-4-one derivatives demonstrated significant inhibition of cancer cell proliferation without affecting normal fibroblast viability. This suggests that similar mechanisms could be at play with TEDC.
Cytotoxicity Profile
TEDC's cytotoxicity was evaluated in vitro against several human cell lines:
| Cell Line | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| A549 (Lung Cancer) | 15 | Non-toxic |
| HT-29 (Colon Cancer) | 20 | Non-toxic |
| C6 (Glioma) | 10 | Non-toxic |
Pharmacological Profile
TEDC has been characterized for its interactions with various biological targets:
- Enzyme Inhibition : Besides LOX inhibition, TEDC is noted to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), which may affect drug metabolism.
- Absorption and Distribution : The compound exhibits high gastrointestinal absorption but is not permeable across the blood-brain barrier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
